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Compound of Interest

Compound Name: 5-Butylbarbituric acid

Cat. No.: B154706 Get Quote

Abstract

5-Butylbarbituric acid is an organic compound and a derivative of barbituric acid,

characterized by the molecular formula C₈H₁₂N₂O₃. While not pharmacologically active itself, it

serves as a crucial synthetic intermediate and a research chemical for developing more

complex molecules and novel barbiturate derivatives. This technical guide provides a

comprehensive overview of its chemical identity, physicochemical properties, synthesis, and

analytical characterization. Furthermore, it explores the broader biological context of the

barbiturate class, including their mechanism of action as central nervous system depressants

and their role in modulating the GABAₐ receptor. This document is intended for researchers,

scientists, and professionals in the field of drug development and synthetic chemistry.

Chemical Identity and Physicochemical Properties
5-Butylbarbituric acid is systematically known as 5-butyl-1,3-diazinane-2,4,6-trione. Its core

structure is the pyrimidine-2,4,6-trione scaffold, which is a subject of investigation for

developing new therapeutic agents. Key identifiers and properties are summarized in the tables

below.

Table 1: Identifiers for 5-Butylbarbituric Acid
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Identifier Value Reference

IUPAC Name
5-butyl-1,3-diazinane-2,4,6-
trione

CAS Number 1953-33-9

Molecular Formula C₈H₁₂N₂O₃

InChIKey
HTKIZIQFMHVTRJ-

UHFFFAOYSA-N

| Synonyms | 5-butyl barbituric acid, NSC 32314 | |

Table 2: Physicochemical Properties of 5-Butylbarbituric Acid

Property Value Reference

Molecular Weight 184.19 g/mol

Appearance White, crystalline powder

Melting Point 204 - 208 °C

Calculated LogP 1.78

Topological Polar Surface Area 75.3 Å²

| Purity (Typical) | >95% (Research Grade) | |

Synthesis and Analytical Characterization
The synthesis and subsequent purification and analysis are critical steps in the utilization of 5-
butylbarbituric acid for research and development.

Synthesis Protocol: Condensation Reaction
The classical and most common method for synthesizing 5-substituted barbituric acids is

through the condensation of a substituted malonic ester with urea in the presence of a strong

base.
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Experimental Protocol: Synthesis of 5-Butylbarbituric Acid

Objective: To synthesize 5-Butylbarbituric acid via condensation of diethyl n-butylmalonate

and urea.

Materials:

Diethyl n-butylmalonate

Urea

Sodium ethoxide (base)

Absolute ethanol (solvent)

Hydrochloric acid (for acidification)

Distilled water

Methodology:

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask

equipped with a reflux condenser and a stirring mechanism.

Diethyl n-butylmalonate is added dropwise to the stirred solution.

Urea, dissolved in a minimum amount of warm absolute ethanol, is then added to the

reaction mixture.

The mixture is heated to reflux and maintained at this temperature for several hours with

continuous stirring to facilitate the condensation reaction.

After the reaction is complete, the solvent (ethanol) is removed under reduced pressure.

The remaining residue is dissolved in water and filtered to remove any insoluble

impurities.
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The aqueous solution is then cooled in an ice bath and acidified with hydrochloric acid

until the product precipitates out of the solution.

The crude 5-Butylbarbituric acid is collected by vacuum filtration and washed with cold

water.

Purification: The crude product is purified by recrystallization from a suitable solvent, such

as hot water or ethanol, to yield a pure crystalline solid.

The purity of the final product is confirmed by its sharp melting point and analytical

techniques.

Diethyl n-butylmalonate

Condensation
Reaction

Urea

Base (e.g., Sodium Ethoxide)

5-Butylbarbituric Acid

Click to download full resolution via product page

Caption: Classical synthetic workflow for 5-Butylbarbituric acid.

Analytical Characterization
Confirming the structure and purity of the synthesized compound is essential. A combination of

spectroscopic and chromatographic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

presence and connectivity of the butyl group and the integrity of the barbituric acid

backbone.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates the

molecular weight and elemental composition (C₈H₁₂N₂O₃). The mass spectrum will show a

molecular ion peak and characteristic fragmentation patterns that serve as a molecular

fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

The spectrum of 5-Butylbarbituric acid exhibits characteristic strong absorption bands for

the carbonyl (C=O) groups in the 1700-1750 cm⁻¹ region and N-H stretching bands around

3200 cm⁻¹.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for

assessing the purity of the final product, which is typically expected to be >95% for research

applications. A common method involves a C18 column with a mobile phase consisting of an

acetonitrile and water mixture.

Table 3: Key Analytical Data for 5-Butylbarbituric Acid

Analytical Technique Observed Feature Reference

HRMS
Confirms molecular
formula C₈H₁₂N₂O₃

IR Spectroscopy
C=O stretching: ~1745 cm⁻¹N-

H stretching: ~3200 cm⁻¹

| Predicted MS Adducts (m/z) | [M+H]⁺: 185.09208[M+Na]⁺: 207.07402[M-H]⁻: 183.07752 | |

Biological Activity and Mechanism of Action
While 5-Butylbarbituric acid is primarily a synthetic intermediate, its core structure is

representative of the barbiturate class of drugs, which are known central nervous system

(CNS) depressants.

Pharmacological Context
Barbiturates produce a wide range of effects, from mild sedation to general anesthesia. Their

use as sedative-hypnotics has largely been superseded by benzodiazepines due to a lower
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therapeutic index and higher risk of overdose. However, they remain in use for specific

indications such as epilepsy (e.g., phenobarbital) and anesthesia (e.g., thiopental). Structural

analogues of 5-Butylbarbituric acid, such as 5-phenyl-5-butyl barbituric acid, have shown

marked anticonvulsant activity. Furthermore, the pyrimidine-2,4,6-trione scaffold is being

investigated for potential neuroprotective effects.

Mechanism of Action at the GABAₐ Receptor
The primary mechanism of action for barbiturates involves their interaction with the GABAₐ

receptor, the principal inhibitory neurotransmitter receptor in the brain.

Barbiturates act as positive allosteric modulators of the GABAₐ receptor. They bind to a site on

the receptor that is distinct from the binding sites for both GABA and benzodiazepines. This

binding potentiates the effect of GABA by increasing the duration of the chloride ion channel

opening. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the

cell membrane, making it more difficult for the neuron to fire an action potential and thus

causing CNS depression. At higher concentrations, barbiturates can also directly activate the

GABAₐ receptor, contributing to their higher toxicity in overdose compared to benzodiazepines.

Additionally, some barbiturates may also block excitatory AMPA receptors, further contributing

to their overall CNS depressant effects.
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Caption: Mechanism of barbiturate action at the GABAₐ receptor.

Applications in Research and Drug Development
5-Butylbarbituric acid is a valuable tool for researchers. Its primary applications include:
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Synthetic Building Block: It serves as a precursor for the synthesis of more complex, often

pharmacologically active, barbiturate derivatives. The butyl group at the C5 position can be a

starting point for further chemical modifications.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related

compounds, researchers can investigate how modifications to the butyl group or other parts

of the molecule affect biological activity. This is crucial for optimizing lead compounds in drug

discovery, particularly for anticonvulsant and neuroprotective agents.

Research Probe: The compound and its derivatives can be used to study the pharmacology

of the GABAₐ receptor and to explore potential therapeutic applications related to CNS

disorders and oxidative stress.

Safety and Handling
As a laboratory chemical, 5-Butylbarbituric acid should be handled with appropriate care.

According to aggregated GHS information, it may be harmful if swallowed and may cause skin

and serious eye irritation.

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab

coat.

Handling: Use in a well-ventilated area. Avoid generating dust.

Storage: Store in a tightly sealed container in a dry, cool place.

This information is for research purposes only and is not intended for human or veterinary use.

To cite this document: BenchChem. [An In-depth Technical Guide to 5-Butylbarbituric Acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154706#5-butylbarbituric-acid-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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